1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with appropriate alkylating agents. One common method is the alkylation of 1H-pyrazole with 2-fluoroethyl bromide and isobutoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyrazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the fluoroethyl or isobutoxymethyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole derivatives with reduced side chains.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole would depend on its specific interactions with biological targets. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, influencing their activity. The fluoroethyl and isobutoxymethyl groups may enhance the compound’s binding affinity or selectivity for certain targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isobutoxymethyl group.
1-(2-chloroethyl)-3-(isobutoxymethyl)-1H-pyrazole: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an isobutoxymethyl group.
Uniqueness
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is unique due to the combination of its fluoroethyl and isobutoxymethyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups may enhance its solubility, stability, or binding affinity for specific targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-9(2)7-14-8-10-3-5-13(12-10)6-4-11/h3,5,9H,4,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCAHYYMJMBGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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